(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate
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Overview
Description
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate: is an organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and a cyclopentylacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The ester group can undergo hydrolysis in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3), sulfuric acid (H2SO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products:
Reduction: Amino derivatives
Substitution: Carboxylic acid and alcohol
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and ester functionality play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways . The compound may also undergo metabolic transformations in biological systems, further influencing its activity .
Comparison with Similar Compounds
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) acetate
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) butyrate
Comparison:
- Structural Differences: The primary difference lies in the ester group, where (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate has a cyclopentyl group, while the similar compounds have different alkyl groups.
- Reactivity: The cyclopentyl group may impart different steric and electronic properties, affecting the compound’s reactivity and interactions with molecular targets .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-cyclopentylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-8-6-10(12(15(18)19)13(17)14-8)20-11(16)7-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPHFQHVCBTTOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)CC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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